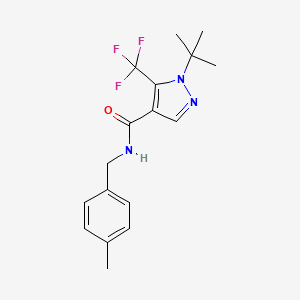

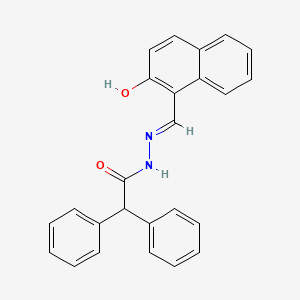

![molecular formula C19H18N4S B2422598 N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-85-4](/img/structure/B2422598.png)

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as an anticancer agent.

Scientific Research Applications

Structural Analysis and Synthesis

In a study focused on structural analysis, the compound 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione was prepared from N-phenylhydrazinecarbothioamide. This highlights the utility of N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in the synthesis of complex structures, which are then analyzed for molecular structure using techniques like X-ray diffraction (Artime et al., 2018).

Anticonvulsant Potential

A series of 2-pyrazoline derivatives were synthesized using N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, demonstrating potential anticonvulsant activity in models like the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) test (Bhandari, Tripathi, & Saraf, 2013).

Antimicrobial Activity

Research has shown that compounds derived from N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, such as 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene, exhibit antimicrobial properties. This underscores its potential in developing new antimicrobial agents (Abdelhamid et al., 2010).

Synthesis of Biologically Active Derivatives

Studies have involved the microwave-assisted synthesis of biologically active pyrazole derivatives using N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. These derivatives have potential applications in various biological contexts, emphasizing the compound's utility in creating bioactive molecules (Swarnkar, Ameta, & Vyas, 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of N-(pyridin-2-yl)amides , which are known to interact with a variety of biological targets.

Mode of Action

N-(pyridin-2-yl)amides are generally synthesized via c–c bond cleavage promoted by i2 and tbhp . The interaction of this compound with its potential targets could involve similar chemical reactions, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structural similarity to other n-(pyridin-2-yl)amides , it may influence similar biochemical pathways. These could include pathways involved in cell signaling, protein synthesis, or metabolic processes.

Pharmacokinetics

Similar compounds are known to be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound could be absorbed and distributed in the body following similar chemical principles. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given its structural similarity to other n-(pyridin-2-yl)amides , it may have similar effects. These could include changes in cell signaling, protein function, or metabolic processes.

properties

IUPAC Name |

N-phenyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h1-11,14,18H,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLHIXCQLFBOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B2422515.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2422520.png)

![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)

![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B2422523.png)

![(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2422526.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)